(S)-4-Carboxyphenylglycine hydrochloride
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Overview
Description
(S)-4-Carboxyphenylglycine hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of phenylglycine, characterized by the presence of a carboxyl group at the para position of the phenyl ring and an additional hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Carboxyphenylglycine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenylglycine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, along with catalysts to facilitate the reaction.
Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of (S)-4-Carboxyphenylglycine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Carboxyphenylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-4-Carboxyphenylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-4-Carboxyphenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-4-Carboxyphenylglycine hydrochloride include:
Phenylglycine: A precursor in the synthesis of this compound.
4-Carboxyphenylalanine: Another derivative with similar structural features.
4-Hydroxyphenylglycine: A compound with a hydroxyl group instead of a carboxyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both carboxyl and hydrochloride groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(carboxymethylamino)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBNJOKBPBWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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